molecular formula C13H11ClN2S B7764584 N-(3-chlorophenyl)-N'-phenylcarbamimidothioic acid

N-(3-chlorophenyl)-N'-phenylcarbamimidothioic acid

Cat. No.: B7764584
M. Wt: 262.76 g/mol
InChI Key: YRBVLVKDMVTDDO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N’-phenylcarbamimidothioic acid is an organic compound that belongs to the class of carbamimidothioic acids This compound is characterized by the presence of a chlorophenyl group and a phenyl group attached to a carbamimidothioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N’-phenylcarbamimidothioic acid typically involves the reaction of 3-chloroaniline with phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of N-(3-chlorophenyl)-N’-phenylcarbamimidothioic acid may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N’-phenylcarbamimidothioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-(3-chlorophenyl)-N’-phenylcarbamimidothioic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-phenylcarbamimidothioic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can affect various pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N’-phenylcarbamimidothioic acid
  • N-(3-bromophenyl)-N’-phenylcarbamimidothioic acid
  • N-(3-chlorophenyl)-N’-methylcarbamimidothioic acid

Uniqueness

N-(3-chlorophenyl)-N’-phenylcarbamimidothioic acid is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

IUPAC Name

N-(3-chlorophenyl)-N'-phenylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2S/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h1-9H,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBVLVKDMVTDDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(NC2=CC(=CC=C2)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N=C(NC2=CC(=CC=C2)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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